molecular formula C26H19ClFN3O3 B3124618 [5-[4-[3-Chloro-4-[(3-fluorophenyl)methoxy]anilino]quinazolin-6-yl]furan-2-yl]methanol CAS No. 320337-48-2

[5-[4-[3-Chloro-4-[(3-fluorophenyl)methoxy]anilino]quinazolin-6-yl]furan-2-yl]methanol

Cat. No.: B3124618
CAS No.: 320337-48-2
M. Wt: 475.9 g/mol
InChI Key: KWZZYAKRBYRQTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “[5-[4-[3-Chloro-4-[(3-fluorophenyl)methoxy]anilino]quinazolin-6-yl]furan-2-yl]methanol” is an organic compound. It is often used as a reagent in pharmaceutical research and has potential for use in cancer treatment .


Synthesis Analysis

The synthesis of this compound involves multiple steps of chemical reactions and structural modifications . The exact process is not detailed in the available resources.


Molecular Structure Analysis

The molecular formula of this compound is C26H17ClFN3O3 .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 473.88 g/mol . It has a predicted density of 1.407±0.06 g/cm3 . The melting point is approximately 227.0 to 231.0 °C , and the predicted boiling point is 650.3±55.0 °C . The compound is slightly soluble in DMSO and very slightly soluble in methanol .

Scientific Research Applications

Anticancer Drug Development

  • Tosylate Salts of Lapatinib : Research on tosylate salts of the anticancer drug lapatinib, which contains the specified chemical structure, provides insights into its solid-state chemistry. These salts demonstrate the importance of nonbonded interactions in drug product properties, potentially aiding in the development of more effective cancer treatments (Ravikumar et al., 2013).

  • PVHD303 : A compound related to the specified structure, named PVHD303, showed potent antiproliferative activity against cancer cells. It disrupts microtubule formation and inhibits tumor growth, indicating its potential as an anticancer agent (Suzuki et al., 2020).

Molecular Structure and Interactions

  • Crystalline Forms of Lapatinib : Studies on the crystallization of lapatinib reveal different solid forms, contributing to our understanding of drug polymorphism. These findings have implications for drug manufacturing and formulation (Angira et al., 2018).

  • Novel Quinazoline Compounds : Synthesis and evaluation of novel quinazoline derivatives, related to the compound of interest, have demonstrated significant antitumor activities. This research supports the ongoing development of new therapies targeting specific cancer types (Chandregowda et al., 2009).

Safety and Hazards

This compound is an organic compound and may have some toxicity . It should be handled with care, using personal protective measures such as protective eyewear and gloves . It should be stored in a dark, dry, well-ventilated place, away from flammable materials and oxidizers . Avoid contact with skin, eyes, and respiratory tract. If accidental contact or ingestion occurs, seek immediate medical assistance and provide information about the compound .

Mechanism of Action

Target of Action

The primary targets of CHEMBL3542268 are the epidermal growth factor receptor (HER1/EGFR/ERBB1) and human epidermal growth factor receptor type 2 (HER2/ERBB2) . These receptors play a crucial role in cell proliferation and survival, particularly in the context of cancer .

Mode of Action

CHEMBL3542268 is a 4-anilinoquinazoline kinase inhibitor . It interacts with its targets by reversibly binding to the intracellular tyrosine kinase domains of both EGFR and HER2 . This binding prevents receptor autophosphorylation upon ligand binding, thereby blocking the activation of downstream second messengers such as Erk1/2 and Akt . This ultimately regulates cellular proliferation and survival in ERBB1- and ERBB2-expressing tumors .

Biochemical Pathways

The inhibition of EGFR and HER2 by CHEMBL3542268 affects several biochemical pathways. The most notable of these is the PI3K/Akt signaling pathway , which is involved in cell survival and proliferation . By inhibiting the activation of Akt, the compound can induce apoptosis in cancer cells .

Pharmacokinetics

Similar compounds like lapatinib are known to have variable bioavailability and are metabolized primarily in the liver, mostly through cyp3a-mediated processes . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.

Result of Action

The result of CHEMBL3542268’s action is the inhibition of cell proliferation and induction of apoptosis in cells overexpressing EGFR and HER2 . This can lead to the reduction of tumor size and potentially prevent the spread of cancer .

Biochemical Analysis

Biochemical Properties

CHEMBL3542268 plays a crucial role in biochemical reactions, particularly in the inhibition of the epidermal growth factor receptor (EGFR). The compound interacts with various enzymes and proteins, including wild-type recombinant EGFR, where it exhibits an IC50 value of 5.10 nM . The interaction involves binding to the ATP-binding site of EGFR, thereby inhibiting its kinase activity. This inhibition disrupts downstream signaling pathways that are essential for cell proliferation and survival.

Cellular Effects

The effects of CHEMBL3542268 on various cell types and cellular processes are profound. The compound influences cell function by inhibiting EGFR signaling pathways, which are critical for cell growth and differentiation. This inhibition leads to reduced cell proliferation, induction of apoptosis, and alterations in gene expression. In cancer cells, CHEMBL3542268 has been shown to decrease the expression of genes involved in cell cycle progression and increase the expression of pro-apoptotic genes .

Molecular Mechanism

The molecular mechanism of action of CHEMBL3542268 involves its binding to the ATP-binding site of EGFR, leading to the inhibition of its kinase activity. This binding prevents the phosphorylation of tyrosine residues on EGFR, which is necessary for the activation of downstream signaling pathways such as the MAPK/ERK and PI3K/AKT pathways. By inhibiting these pathways, CHEMBL3542268 effectively reduces cell proliferation and induces apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of CHEMBL3542268 have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions. Long-term studies have shown that CHEMBL3542268 maintains its inhibitory effects on EGFR over extended periods, leading to sustained reductions in cell proliferation and viability .

Dosage Effects in Animal Models

The effects of CHEMBL3542268 vary with different dosages in animal models. At lower doses, the compound effectively inhibits EGFR activity without causing significant toxicity. At higher doses, CHEMBL3542268 can induce adverse effects such as hepatotoxicity and gastrointestinal disturbances. Threshold effects have been observed, where doses above a certain level lead to a marked increase in toxicity .

Metabolic Pathways

CHEMBL3542268 is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by cytochrome P450 enzymes, particularly CYP3A4, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels in the body .

Transport and Distribution

The transport and distribution of CHEMBL3542268 within cells and tissues involve interactions with specific transporters and binding proteins. The compound is known to be transported by ATP-binding cassette (ABC) transporters, which facilitate its efflux from cells. Additionally, CHEMBL3542268 can bind to plasma proteins, affecting its distribution and accumulation in tissues .

Subcellular Localization

The subcellular localization of CHEMBL3542268 is primarily within the cytoplasm, where it exerts its inhibitory effects on EGFR. The compound does not possess specific targeting signals or post-translational modifications that direct it to other cellular compartments. Its activity within the cytoplasm is sufficient to disrupt key signaling pathways and induce cellular responses .

Properties

IUPAC Name

[5-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]quinazolin-6-yl]furan-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19ClFN3O3/c27-22-12-19(5-8-25(22)33-14-16-2-1-3-18(28)10-16)31-26-21-11-17(4-7-23(21)29-15-30-26)24-9-6-20(13-32)34-24/h1-12,15,32H,13-14H2,(H,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWZZYAKRBYRQTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)NC3=NC=NC4=C3C=C(C=C4)C5=CC=C(O5)CO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[5-[4-[3-Chloro-4-[(3-fluorophenyl)methoxy]anilino]quinazolin-6-yl]furan-2-yl]methanol
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[5-[4-[3-Chloro-4-[(3-fluorophenyl)methoxy]anilino]quinazolin-6-yl]furan-2-yl]methanol
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[5-[4-[3-Chloro-4-[(3-fluorophenyl)methoxy]anilino]quinazolin-6-yl]furan-2-yl]methanol
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[5-[4-[3-Chloro-4-[(3-fluorophenyl)methoxy]anilino]quinazolin-6-yl]furan-2-yl]methanol
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[5-[4-[3-Chloro-4-[(3-fluorophenyl)methoxy]anilino]quinazolin-6-yl]furan-2-yl]methanol
Reactant of Route 6
[5-[4-[3-Chloro-4-[(3-fluorophenyl)methoxy]anilino]quinazolin-6-yl]furan-2-yl]methanol

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